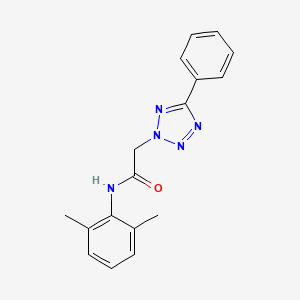
ethyl 2-(butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate is a synthetic compound with potential applications in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, and has been the subject of extensive scientific research in recent years. In
Mechanism of Action
The mechanism of action of Ethyl 2-(butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Ethyl 2-(butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic properties, as well as anti-cancer activity. It has also been investigated for its potential use as a drug delivery system, due to its ability to target specific cells and tissues.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-(butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate in lab experiments include its ability to target specific cells and tissues, as well as its potential as a drug delivery system. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and the need for specialized equipment and expertise.
Future Directions
There are several potential future directions for research on Ethyl 2-(butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate. One area of interest is the development of new drug delivery systems based on this compound, which could be used to target specific cells and tissues in the body. Another area of interest is the investigation of the compound's anti-cancer properties, with a focus on developing new cancer therapies. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential new targets for therapeutic intervention.
Synthesis Methods
The synthesis of Ethyl 2-(butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate involves a multi-step process that requires the use of several reagents and solvents. The starting material for the synthesis is ethyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate, which is reacted with butyryl chloride in the presence of a base to form the corresponding amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ethylamine to form the final product.
Scientific Research Applications
Ethyl 2-(butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been the subject of extensive scientific research in recent years. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use as a drug delivery system, due to its ability to target specific cells and tissues.
properties
IUPAC Name |
ethyl 2-(butanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-6-15(20)19-17-16(18(21)23-5-2)14(11-24-17)12-7-9-13(22-3)10-8-12/h7-11H,4-6H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBSZGUCSHDCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(butanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)


![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)


![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)



![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)